![molecular formula C15H10ClF4NO2 B4433573 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B4433573.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide
説明
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide, also known as CFTR(inh)-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel protein that plays a crucial role in regulating the salt and water balance in various organs, including the lungs and pancreas. CFTR dysfunction is the underlying cause of cystic fibrosis (CF), a life-threatening genetic disorder that affects approximately 70,000 people worldwide. CFTR(inh)-172 has been extensively studied as a potential therapeutic agent for CF and other diseases associated with CFTR dysfunction.
作用機序
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide(inh)-172 inhibits N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide activity by binding to a specific site on the protein, known as the regulatory domain. This binding prevents the opening of the chloride ion channel, leading to a decrease in chloride ion transport across the cell membrane. N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide(inh)-172 has been shown to be a highly specific inhibitor of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide, with no significant effects on other ion channels or transporters.
Biochemical and Physiological Effects:
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide(inh)-172 has been shown to have several biochemical and physiological effects, including:
- Inhibition of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide-dependent chloride ion transport
- Reduction of airway surface liquid volume
- Decrease in mucus viscosity
- Inhibition of bacterial biofilm formation
- Increase in transepithelial resistance
- Reduction of inflammation
実験室実験の利点と制限
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide(inh)-172 has several advantages and limitations for lab experiments. Some of the advantages include:
- Specific inhibition of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide activity
- Well-characterized mechanism of action
- Widely available and affordable
- High potency and selectivity
Some of the limitations include:
- Limited solubility in water and organic solvents
- Potential off-target effects at high concentrations
- Limited stability in solution
- Limited efficacy in vivo due to poor pharmacokinetic properties
将来の方向性
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide(inh)-172 has shown promise as a potential therapeutic agent for CF and other diseases associated with N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide dysfunction. However, there are several future directions for research that could further improve our understanding of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide(inh)-172 and its potential clinical applications. Some of these directions include:
- Development of more potent and selective N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide inhibitors
- Investigation of the pharmacokinetic properties of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide(inh)-172 and other N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide inhibitors
- Evaluation of the efficacy of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide(inh)-172 in animal models of CF and other N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide-related diseases
- Identification of biomarkers for N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide inhibition and modulation
- Exploration of the potential use of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide inhibitors in combination with other N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide modulators
In conclusion, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide(inh)-172 is a small molecule inhibitor that has been extensively studied as a tool to investigate the function and regulation of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide protein. N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide(inh)-172 has several advantages and limitations for lab experiments, and there are several future directions for research that could further improve our understanding of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide(inh)-172 and its potential clinical applications.
科学的研究の応用
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide(inh)-172 has been widely used in scientific research to study the function and regulation of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide protein. It has been shown to inhibit N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide activity in various cell types, including airway epithelial cells, pancreatic cells, and intestinal cells. N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide(inh)-172 has also been used to investigate the role of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide in other physiological processes, such as sweat gland function and mucus secretion. In addition, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide(inh)-172 has been used as a tool to validate the efficacy of other N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide modulators, such as correctors and potentiators.
特性
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF4NO2/c16-9-1-6-13(12(7-9)15(18,19)20)21-14(22)8-23-11-4-2-10(17)3-5-11/h1-7H,8H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJFBFQFJLKMDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]piperidine bis(trifluoroacetate)](/img/structure/B4433493.png)
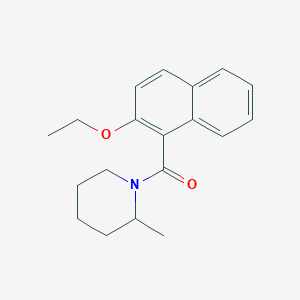

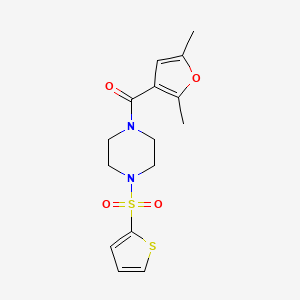

![2-{4-[2-(2,4-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4433552.png)
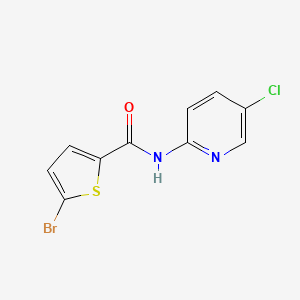
![2-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B4433575.png)
![N-[4-(aminosulfonyl)phenyl]-3-propoxybenzamide](/img/structure/B4433576.png)
![1-[(2,5-dichlorophenoxy)acetyl]-4-propylpiperazine](/img/structure/B4433583.png)
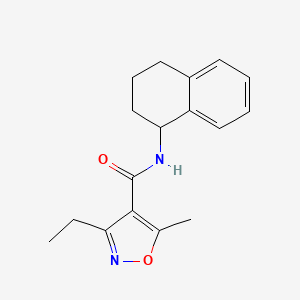
![4-[({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]benzenesulfonamide](/img/structure/B4433595.png)
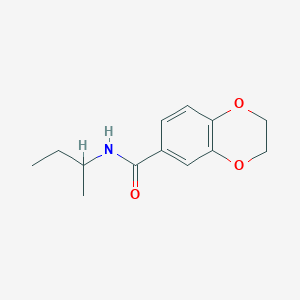
![1-[(2-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4433612.png)